Mcl-1 inhibitor 17 has been classified as a dual inhibitor, targeting both Mcl-1 and B-cell lymphoma extra-large protein. It was derived from a structure-activity relationship study that aimed to optimize binding affinity and selectivity against these proteins. The compound has shown significant promise in preclinical studies, demonstrating the ability to bind effectively to Mcl-1, with an inhibitory concentration (IC50) reported at approximately 88 nanomolar when tested against the Bid-BH3 peptide .
The synthesis of Mcl-1 inhibitor 17 involves several key steps that utilize various chemical reactions and intermediates. The synthesis begins with the preparation of specific starting materials that undergo transformations such as bromination, methylation, and coupling reactions facilitated by palladium catalysts.
Key steps include:
Mcl-1 inhibitor 17 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with Mcl-1. The structural analysis reveals that the compound incorporates a rigid planar chromophore, which is essential for binding affinity.
Data on its molecular structure indicate:
The chemical reactions involved in synthesizing Mcl-1 inhibitor 17 include:
The synthesis pathway is carefully designed to minimize side reactions and maximize yield.
Mcl-1 inhibitor 17 operates by binding to the BH3-binding domain of the Mcl-1 protein. This interaction disrupts the protective function of Mcl-1 against apoptosis by promoting the release of pro-apoptotic factors like Bak from their complexes with Mcl-1.
Key points include:
Mcl-1 inhibitor 17 possesses distinctive physical properties that contribute to its biological activity:
Chemical analyses have revealed its molecular weight, melting point, and spectral data (NMR, IR) confirming its identity and purity .
Mcl-1 inhibitor 17 has significant potential applications in cancer therapy:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7